Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone

Description

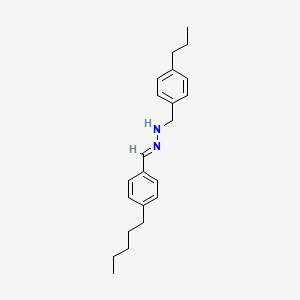

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is a hydrazone derivative characterized by a benzaldehyde core substituted with a pentyl group at the 4-position. The hydrazone moiety is formed by condensation with a (4-propylphenyl)methylene group.

Properties

CAS No. |

72010-26-5 |

|---|---|

Molecular Formula |

C22H30N2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

N-[(E)-(4-pentylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine |

InChI |

InChI=1S/C22H30N2/c1-3-5-6-8-20-11-15-22(16-12-20)18-24-23-17-21-13-9-19(7-4-2)10-14-21/h9-16,18,23H,3-8,17H2,1-2H3/b24-18+ |

InChI Key |

TVVVXBDADDEUML-HKOYGPOVSA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Summary

$$

\text{4-pentylbenzaldehyde} + \text{4-propylphenylhydrazine} \xrightarrow[\text{acid catalyst}]{\text{solvent, reflux}} \text{this compound} + H_2O

$$

This method is consistent with the general hydrazone synthesis pathway described in the literature.

Detailed Experimental Conditions and Yields

Based on analogous hydrazone syntheses reported in peer-reviewed studies, the following conditions are typical and effective:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Methanol or ethanol | Polar protic solvents facilitate reaction |

| Catalyst | Acetic acid (catalytic amount) | Protonates carbonyl for nucleophilic attack |

| Temperature | Reflux (60–80 °C) | Ensures complete reaction |

| Reaction Time | 4–6 hours | Monitored by TLC for completion |

| Molar Ratio | 1:1 aldehyde to hydrazine | Stoichiometric balance for optimal yield |

| Work-up | Neutralization with sodium bicarbonate, filtration, recrystallization | Purification step |

| Yield | Typically 85–95% | High yield reported for similar hydrazones |

For example, condensation of benzaldehyde derivatives with phenylhydrazines under these conditions yields hydrazones with excellent purity and yield.

Characterization and Purification

- Purification: The crude hydrazone product is usually isolated by filtration after precipitation upon cooling or neutralization, followed by recrystallization from aqueous methanol or ethanol to enhance purity.

- Characterization: Confirmed by spectroscopic methods such as:

- Infrared (IR) Spectroscopy: Characteristic C=N stretching around 1600–1650 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for the hydrazone proton (-CH=N-) typically around δ 7.4 ppm, aromatic protons, and alkyl substituents.

- Elemental Analysis: Confirms molecular formula and purity.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Alternative and Advanced Preparation Methods

Formylation of Hydrazones

After initial hydrazone formation, further functionalization such as formylation can be performed using the Vilsmeier-Haack reagent (DMF and POCl₃). This introduces formyl groups at nitrogen or carbon atoms of the hydrazone, potentially modifying biological activity or chemical properties.

Use of Different Solvents and Catalysts

- Some syntheses employ 1,4-dioxane as solvent for hydrazide-hydrazone derivatives, with reflux conditions for 6 hours, yielding high purity products.

- Acid catalysts other than acetic acid, such as p-toluenesulfonic acid, may be used to optimize reaction rates.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct condensation | 4-pentylbenzaldehyde + 4-propylphenylhydrazine | Methanol, acetic acid, reflux 4–6 h | 85–95 | Simple, high yield, widely used |

| Vilsmeier-Haack formylation | Hydrazone + DMF/POCl₃ | 0 °C to 65 °C, 4 h | 20–45 | Functionalization step, moderate yield |

| Reflux in 1,4-dioxane | Hydrazide + aldehyde | Reflux 6 h | 70–90 | Alternative solvent, good yields |

Research Findings and Practical Considerations

- The condensation reaction is highly efficient and reproducible, producing hydrazones with excellent yields and purity.

- The presence of alkyl substituents (pentyl and propyl groups) on the aromatic rings influences solubility and lipophilicity, which may affect reaction kinetics and product isolation.

- The reaction is generally tolerant to various substituents on the aromatic rings, allowing for structural diversity.

- Formylation and other post-synthetic modifications expand the chemical space and potential applications of these hydrazones.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Applications

Hydrazones, including Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone, have been extensively studied for their biological activities. These compounds exhibit a range of pharmacological effects, making them valuable in drug development.

1.1 Antimicrobial Activity

Hydrazone derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. A systematic review highlighted the effectiveness of various hydrazones against pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties

Research has demonstrated that hydrazones can inhibit cancer cell proliferation. For example, a study found that certain hydrazone derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .

1.3 Anti-inflammatory Effects

Some hydrazone compounds have been identified as having anti-inflammatory properties. This effect is attributed to their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Analytical Applications

Hydrazones are widely utilized as analytical reagents due to their ability to form stable complexes with metal ions and organic compounds.

2.1 Spectroscopic Analysis

Benzaldehyde derivatives are employed in spectroscopic techniques for the detection and quantification of various analytes. They can be used to determine the presence of metal ions in environmental samples through colorimetric methods .

2.2 Chromatographic Techniques

The compound can be utilized in chromatography for the separation of organic compounds. Its derivatives have been shown to enhance the resolution of complex mixtures in gas chromatography and high-performance liquid chromatography .

Material Science Applications

The unique properties of hydrazones allow them to be applied in materials science, particularly in the development of new materials with specific functionalities.

3.1 Light Emitting Diodes (LEDs)

Hydrazone derivatives are being explored as potential materials for light-emitting diodes due to their photoluminescent properties. Research indicates that certain hydrazones can emit light when excited by an external energy source .

3.2 Catalysis

Benzaldehyde derivatives have been investigated as catalysts in various chemical reactions, including oxidation processes. A notable study demonstrated their effectiveness in catalyzing the selective oxidation of styrene to benzaldehyde using hydrogen peroxide .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several hydrazones derived from this compound for their antimicrobial efficacy. The results indicated enhanced activity against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 138 µM, demonstrating the potential for further development in antimicrobial therapies .

Case Study 2: Photoluminescent Properties

Another research focused on synthesizing a series of hydrazone derivatives for application in LEDs. The study found that specific structural modifications significantly improved their photoluminescent efficiency, making them suitable candidates for optoelectronic devices .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Molecular weights estimated based on analogous structures.

Physicochemical Properties

- Lipophilicity and Solubility: The target compound’s pentyl and propylphenyl groups increase hydrophobicity compared to analogs with shorter chains (e.g., 4-butyl in ) or polar substituents (e.g., hydroxy/methoxy in ). This property enhances compatibility with non-polar matrices like polypropylene but reduces aqueous solubility .

- Chromatographic Behavior :

Alkyl chain length and substituent polarity significantly affect retention in reversed-phase chromatography. For example, benzaldehyde derivatives with longer chains (e.g., pentyl) exhibit higher retention factors than methyl or ethyl analogs () .

Key Research Findings

- Polymer Applications :

Hydrazones with alkyl chains (e.g., 4-pentyl) reduce crystallization temperatures in isotactic polypropylene by up to 15°C, improving optical clarity (analogy to ) . - Bioactivity Trends : Hydrazones with naphthalenyl or chloro substituents () exhibit IC50 values <10 µM in cancer cell lines, whereas alkyl-substituted analogs (e.g., target compound) show weaker cytotoxicity but better pharmacokinetic profiles .

Biological Activity

Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is a hydrazone compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Benzaldehyde hydrazones are characterized by the general structure R1R2C=NNH2, where R1 and R2 represent various substituents. In the case of this compound, the substituents include a pentyl group and a propylphenyl group attached to the hydrazone moiety. This structural configuration is believed to influence its biological activity.

Antibacterial Activity

Hydrazones have been extensively studied for their antibacterial properties. A study synthesized various hydrazones and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain hydrazones exhibited significant antibacterial effects.

Table 1: Antibacterial Activities of Hydrazones

| Compound | MIC (mg/mL) |

|---|---|

| This compound | TBD |

| 2,4-Dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 3.91 |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | TBD |

The presence of specific substituents in the hydrazone structure can enhance antibacterial activity, as noted in various studies .

Antifungal Activity

In addition to antibacterial properties, hydrazones also demonstrate antifungal activity. Research indicates that certain derivatives can inhibit fungal growth effectively. The mechanisms often involve disrupting fungal cell membranes or inhibiting essential enzymes.

Anticancer Activity

The anticancer potential of hydrazones has been a significant area of research. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and disruption of metabolic pathways.

Case Study: Antiproliferative Effects

A recent study assessed the antiproliferative effects of several hydrazone derivatives on human cancer cell lines such as HepG2 (liver cancer) and LN-229 (glioblastoma). The results indicated that some hydrazones exhibited high selectivity towards cancer cells compared to normal cells.

Table 2: Antiproliferative Activity of Hydrazones

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | TBD |

| 2,4-Dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | HepG2 | TBD |

The selectivity observed suggests potential for developing new anticancer therapies based on hydrazone chemistry .

The biological activity of benzaldehyde hydrazones can be attributed to several mechanisms:

- Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, particularly targeting metabolic enzymes in pathogens or cancer cells.

- Membrane Disruption : Some compounds disrupt cellular membranes leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cells, contributing to their cytotoxic effects.

Q & A

Q. What synthetic methodologies are most effective for preparing hydrazone derivatives like Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone?

Hydrazones are typically synthesized via condensation reactions between aldehydes and hydrazines. For this compound, the 4-pentylbenzaldehyde precursor would react with a ((4-propylphenyl)methylene)hydrazine derivative under acidic catalysis (e.g., 2N HCl) in refluxing ethanol. Yields can be optimized by controlling stoichiometry, reaction time (1–3 hours), and catalyst concentration. Post-synthesis purification often involves recrystallization or column chromatography .

Q. How can the hydrazone linkage and substituent effects be characterized spectroscopically?

- ¹H NMR : The hydrazone proton (N–H) typically appears as a broad singlet between δ 10–12 ppm. Hydrogen bonding between the hydrazone N1 and phenolic/proton donors (if present) deshields the OH signal, shifting it downfield (e.g., δ 15.53 ppm in related coumarin-hydrazone hybrids) .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm hydrazone formation.

- X-ray crystallography : Resolves hydrogen-bonded chelate rings and steric effects from bulky substituents like the 4-pentyl and 4-propylphenyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-pentyl and 4-propylphenyl substituents influence the compound’s reactivity or biological activity?

- Steric effects : The 4-pentyl chain may hinder intermolecular interactions, reducing crystallinity but enhancing solubility in non-polar solvents. The 4-propylphenyl group could stabilize the hydrazone via π-π stacking with aromatic systems in target enzymes or receptors.

- Electronic effects : Electron-donating alkyl groups (pentyl, propyl) increase electron density at the hydrazone C=N bond, potentially altering its nucleophilicity in coordination chemistry or enzyme inhibition .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

- Docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2 or acetylcholinesterase) by analyzing hydrophobic pockets and hydrogen-bonding sites.

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with redox or photochemical behavior .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions and confirm connectivity between protons and carbons.

- Isotopic labeling : Introduce deuterium at exchangeable protons (e.g., N–H) to simplify spectra and validate hydrogen-bonding networks .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.